molecular formula C18H20N4O3S B11461285 methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11461285
M. Wt: 372.4 g/mol
InChI Key: LFVJFNFQVQZVOJ-UHFFFAOYSA-N
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Description

Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in medicinal chemistry due to its structural components, which include an imidazole ring, a sulfanyl group, and a tetrahydropyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.

    Construction of the Tetrahydropyrimidine Core: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under basic conditions to form the tetrahydropyrimidine ring.

    Final Coupling and Esterification: The final step involves coupling the imidazole-sulfanyl intermediate with the tetrahydropyrimidine core, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions on the imidazole ring.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives of the tetrahydropyrimidine ring.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, this compound can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Its unique functional groups make it a useful probe for studying enzyme interactions and metabolic pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in methyl 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H20N4O3S/c1-11-4-6-12(7-5-11)15-14(16(23)25-3)13(20-17(24)21-15)10-26-18-19-8-9-22(18)2/h4-9,15H,10H2,1-3H3,(H2,20,21,24)

InChI Key

LFVJFNFQVQZVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CSC3=NC=CN3C)C(=O)OC

Origin of Product

United States

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